4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide
Description
Overview of Halogenated Nitrobenzamides in Medicinal Chemistry and Drug Discovery
The incorporation of halogen atoms and nitro groups into the benzamide (B126) scaffold has proven to be a powerful strategy in medicinal chemistry. Halogens can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.gov This can lead to enhanced "druggability" and improved pharmacokinetic profiles. nih.gov The nitro group, a strong electron-withdrawing moiety, is a versatile functional group known to contribute to a range of pharmacological effects, including antimicrobial and anticancer activities. nih.govmdpi.com The strategic placement of halogens and nitro groups on the benzamide ring can therefore lead to the discovery of compounds with novel biological activities and improved therapeutic potential. For instance, some studies have shown that the presence of a chlorine atom or a nitro group on the benzene ring can influence the anti-proliferative activity of N-substituted benzamide derivatives. nih.govresearchgate.net
Significance of 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide within the Context of Biologically Active Benzamide Scaffolds
This compound is a synthetic compound that embodies the key structural features of halogenated nitrobenzamides. Its chemical structure consists of a 4-chloro-3-nitrobenzoic acid moiety connected to a 2,3-dichloroaniline fragment via an amide bond. The presence of three chlorine atoms and a nitro group suggests the potential for diverse biological activities. While specific research on this compound is not extensively documented in publicly available literature, its structural components are present in other biologically active molecules. The dichlorophenyl group, for example, is a common substituent in many pharmacologically active compounds. The combination of these features within a single molecule makes this compound a compound of interest for further investigation.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₃H₇Cl₃N₂O₃ | 345.57 | Three chlorine atoms, one nitro group |
| N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide | C₁₄H₁₀Cl₂N₂O₄ | ~354.15 | Two chlorine atoms, one nitro group, one methoxy group |
| 4-chloro-N-(2,4-dichlorophenyl)-3-nitrobenzamide | C₁₃H₇Cl₃N₂O₃ | 345.57 | Three chlorine atoms, one nitro group |
| 4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide | C₁₃H₈Cl₂N₂O₃ | 311.12 | Two chlorine atoms, one nitro group |
| 4-chloro-N-(3-chlorophenyl)-3-nitrobenzamide | C₁₃H₈Cl₂N₂O₃ | 311.12 | Two chlorine atoms, one nitro group |
| 4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide | C₁₃H₈ClFN₂O₃ | 294.67 | One chlorine atom, one fluorine atom, one nitro group |
Data for related compounds is included for comparative purposes.
Current Research Landscape and Scope of Investigation for this compound
The current research landscape indicates a broad interest in the synthesis and biological evaluation of novel N-substituted benzamide derivatives. nih.govresearchgate.netresearchgate.netdovepress.com Many studies focus on their potential as anticancer agents, often targeting enzymes like histone deacetylases (HDACs). nih.govresearchgate.net While direct studies on this compound are limited, the existing body of research on analogous compounds provides a strong rationale for its investigation.
Future research on this compound could explore a variety of potential therapeutic applications. Based on the activities of structurally similar compounds, promising areas of investigation include:
Anticancer Activity: Screening against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects. nih.govresearchgate.net
Antimicrobial Activity: Evaluating its efficacy against various bacterial and fungal strains, a known activity for some nitro-containing compounds. nih.gov
Enzyme Inhibition: Assessing its ability to inhibit specific enzymes implicated in disease, such as kinases or proteases.
The synthesis of this compound can be achieved through the reaction of 4-chloro-3-nitrobenzoyl chloride with 2,3-dichloroaniline. 4-chloro-3-nitrobenzoyl chloride can be prepared from 4-chloro-3-nitrobenzoic acid. guidechem.comsdichem.com
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-8-5-4-7(6-11(8)18(20)21)13(19)17-10-3-1-2-9(15)12(10)16/h1-6H,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOOYJLWZFNZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240018 | |
| Record name | 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328258-42-0 | |
| Record name | 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328258-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations
Retrosynthetic Analysis of 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The primary disconnection for this compound is the amide bond (C-N bond). This disconnection is chemically sound as amide bonds are commonly formed through the reaction of a carboxylic acid derivative and an amine.
This retrosynthetic step yields two key synthons: a 4-chloro-3-nitrophenyl acylium cation equivalent and a 2,3-dichloroaniline synthon. These correspond to the practical precursor molecules: 4-chloro-3-nitrobenzoyl chloride and 2,3-dichloroaniline. Both of these precursors can be synthesized from simpler, readily available aromatic compounds.
Figure 1: Retrosynthetic Disconnection of this compound
Precursor Synthesis and Derivatization Strategies
The successful synthesis of the target molecule relies on the efficient preparation of its two main precursors.
4-Chloro-3-nitrobenzoyl chloride is a key intermediate, serving as the acylating agent in the final amide bond formation step. It is typically synthesized from 4-chloro-3-nitrobenzoic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis.
A common and effective method involves reacting 4-chloro-3-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, treating 4-chloro-3-nitrobenzoic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane provides 4-chloro-3-nitrobenzoyl chloride in high yield. The reaction proceeds smoothly at moderate temperatures, and the byproducts (HCl, CO, CO₂) are gaseous, which simplifies purification.
Alternative reagents for this conversion include phosphorus pentachloride (PCl₅), which is also highly effective.
Table 1: Properties of 4-Chloro-3-nitrobenzoyl Chloride
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃Cl₂NO₃ |
| Molar Mass | 220.01 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 47-54 °C |
| CAS Number | 38818-50-7 |
2,3-Dichlorophenylamine, also known as 2,3-dichloroaniline, is the second crucial precursor. The most common industrial synthesis route for this compound is the catalytic hydrogenation of 2,3-dichloronitrobenzene. This reduction is typically carried out using hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reaction is performed in a solvent like methanol or ethanol under pressure.
The process involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) without affecting the chloro-substituents on the aromatic ring. Careful control of reaction conditions such as temperature, pressure, and catalyst loading is essential to achieve high yields and purity.
Table 2: Properties of 2,3-Dichloroaniline
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅Cl₂N |
| Molar Mass | 162.02 g/mol |
| Appearance | Colorless oil (commercial samples may be colored) |
| Melting Point | 24 °C |
| Boiling Point | 252 °C |
| CAS Number | 608-27-5 |
Amide Bond Formation Methodologies for N-Substituted Benzamides
The final and pivotal step in the synthesis is the formation of the amide bond by coupling the two previously synthesized precursors.
The Schotten-Baumann reaction is a classic and widely used method for synthesizing amides from amines and acyl chlorides. This reaction is directly applicable to the synthesis of this compound from 4-chloro-3-nitrobenzoyl chloride and 2,3-dichloroaniline.
The reaction is typically carried out under basic conditions. A key feature of the "Schotten-Baumann conditions" is the use of a two-phase solvent system, often consisting of water and an immiscible organic solvent like dichloromethane. The amine and acyl chloride remain in the organic phase, while an aqueous base (such as sodium hydroxide) is used to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic. An organic base like pyridine can also be used, sometimes acting as a catalyst.
The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide, expelling a chloride ion.
Reaction Scheme: 4-chloro-3-nitrobenzoyl chloride + 2,3-dichloroaniline → this compound + HCl
While the Schotten-Baumann reaction is robust, modern organic synthesis offers a variety of alternative coupling strategies that can directly form the amide bond from a carboxylic acid and an amine, avoiding the need to first synthesize the acyl chloride. These methods are often preferred for their milder conditions and broader functional group tolerance.
These strategies rely on "coupling reagents" that activate the carboxylic acid in situ. A survey of amidation reagents has shown several to be effective for coupling carboxylic acids with amines.
Commonly used coupling reagents include:
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are frequently used. These reactions are often run with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues (e.g., PyBOP) are highly effective activators.
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency, especially in peptide synthesis.
Other Reagents: A variety of other reagents such as DMT-MM, COMU, and TPTU have been developed and proven effective, sometimes even in aqueous media.
These methods typically involve reacting the carboxylic acid (4-chloro-3-nitrobenzoic acid) with the coupling reagent to form a highly reactive activated intermediate (e.g., an O-acylisourea for carbodiimides), which is then readily attacked by the amine (2,3-dichloroaniline) to form the final amide product. The choice of reagent and conditions depends on factors like substrate reactivity, scale, and desired purity.
Table 3: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example(s) | Common Additives |
|---|---|---|
| Carbodiimides | EDC, DCC | HOBt, DMAP |
| Phosphonium Salts | BOP, PyBOP | HOBt |
Post-Synthetic Modifications and Functional Group Interconversions of the Compound
The presence of a nitro group and halogen substituents on the aromatic rings of this compound opens up avenues for a variety of post-synthetic modifications. These transformations are crucial for altering the electronic and steric properties of the molecule, thereby enabling the synthesis of a library of derivatives. The following sections detail two key functional group interconversions: the reduction of the nitro group to an amino functionality and nucleophilic substitution reactions on the halogenated aromatic rings.
Reduction of the Nitro Group to an Amino Functionality
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further chemical modifications. The resulting amino group can significantly influence the biological and chemical properties of the molecule. Several methods are available for this reduction, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.
One of the most common and effective methods for the reduction of aromatic nitro compounds is the use of tin(II) chloride (SnCl₂) in an acidic medium. This method is known for its mild reaction conditions and high yields. For instance, the reduction of 4-benzyloxy-3-chloronitrobenzene to 4-benzyloxy-3-chloroaniline has been successfully achieved using stannous chloride in acidic aqueous ethanol, with the reaction proceeding smoothly to completion without cleavage of the benzyl or chloro groups semanticscholar.org. This demonstrates the chemoselectivity of SnCl₂ in the presence of other reducible or labile functional groups.
Catalytic hydrogenation is another powerful technique for the reduction of nitro groups. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently employed. However, a key consideration with catalytic hydrogenation is the potential for dehalogenation, especially with more reactive aryl halides. For substrates with chloro substituents, Raney nickel is often preferred over Pd/C to minimize the risk of dehalogenation commonorganicchemistry.com. The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, is critical to achieving the desired outcome.
Catalytic transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. This method utilizes a hydrogen donor, such as ammonium formate or 2-propanol, in the presence of a catalyst like Pd/C. This technique has been successfully applied to the reduction of o-nitroanisole to o-anisidine researchgate.net.
The following table summarizes various research findings on the reduction of nitroarenes with functionalities similar to the target compound.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Benzyloxy-3-chloronitrobenzene | SnCl₂·2H₂O, Ethanol, HCl | 4-Benzyloxy-3-chloroaniline | 95% | semanticscholar.org |
| 2-Nitrobenzyl-1,4-benzothiazin-3-one | SnCl₂, Ethanol | Reductive cyclization product | Excellent | nih.gov |
| Various nitroarenes | Ni(acac)₂, PMHS | Corresponding primary amines | Good to excellent | rsc.org |
| Nitrobenzene | Hyd-1/C catalyst, H₂ | Aniline (B41778) | Complete conversion | nih.gov |
| Various nitroarenes | [Ir(cod)Cl]₂, 1,10-phenanthroline, 2-propanol | Corresponding anilines | High | rsc.org |
Nucleophilic Substitution Reactions on Halogenated Aromatic Rings
The chloro substituents on the aromatic rings of this compound are susceptible to nucleophilic aromatic substitution (SNAr), particularly the chlorine atom on the nitro-bearing ring. The strong electron-withdrawing effect of the nitro group, ortho and para to the chlorine atom, activates the ring towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
The SNAr mechanism typically proceeds via a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group. In the second step, the leaving group departs, restoring the aromaticity of the ring.
A wide range of nucleophiles can be employed in these reactions. Amines, for example, can displace the activated chlorine to form N-substituted derivatives. Kinetic studies on the reaction of 4-chloro-2-nitrophenyl benzoates with cyclic secondary amines have provided insights into the reactivity and mechanism of such transformations researchgate.net. Alkoxides, such as sodium methoxide, are also effective nucleophiles, leading to the formation of the corresponding methoxy-substituted compounds. The reaction of 1-chloro-4-nitrobenzene with sodium methoxide to yield 4-methoxy-1-nitrobenzene is a classic example of this type of transformation brainly.com.
It is important to note that the reactivity of the different chlorine atoms in this compound will vary. The chlorine atom at the 4-position of the 3-nitrobenzoyl moiety is significantly more activated towards nucleophilic attack than the chlorine atoms on the 2,3-dichlorophenyl ring due to the electronic effect of the para-nitro group.
The following table presents a selection of research findings on nucleophilic aromatic substitution reactions on compounds with similar structural features.
| Starting Material | Nucleophile | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Chloro-2-nitrophenyl benzoates | Cyclic secondary amines | - | Corresponding N-substituted products | researchgate.net |
| 1-Chloro-4-nitrobenzene | Sodium methoxide | - | 4-Methoxy-1-nitrobenzene | brainly.com |
| 2-Chloro-5-nitrothiazole | Sodium methoxide | Equimolar ratio | 2-Methoxy-5-nitrothiazole | longdom.org |
Advanced Spectroscopic and Structural Elucidation of 4 Chloro N 2,3 Dichlorophenyl 3 Nitrobenzamide
Comprehensive Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
No experimental ¹H NMR or ¹³C NMR data detailing chemical shifts, coupling constants, and signal multiplicities for 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide has been found in the searched scientific literature.
Infrared and Ultraviolet-Visible Spectroscopies
Specific IR absorption bands and UV-Vis absorption maxima for this compound are not available in published sources.
High-Resolution Mass Spectrometry for Molecular Confirmation
There is no high-resolution mass spectrometry data available to confirm the exact mass and molecular formula of this compound.
X-ray Crystallographic Analysis and Conformational Studies
Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
No crystallographic studies have been published for this compound, preventing any analysis of its crystal lattice and intermolecular forces.
Analysis of Dihedral Angles and Molecular Conformation
Without X-ray crystallography data, a definitive analysis of the dihedral angles and the preferred molecular conformation of this compound in the solid state is not possible.
Assessment of Compound Purity and Structural Integrity for Biological Evaluation
Prior to any biological evaluation, a rigorous assessment of the purity and structural integrity of a synthesized compound is a critical and indispensable step. This process ensures that any observed biological activity can be confidently attributed to the compound of interest, this compound, and not to impurities such as starting materials, byproducts, or residual solvents. A multi-technique approach is employed to provide a comprehensive characterization and confirm that the material meets the high-purity standards required for reliable biological screening.
The initial confirmation of purity is often established through fundamental physicochemical properties. For a crystalline solid like this compound, the melting point is a key indicator. A pure compound exhibits a sharp and narrow melting point range, typically less than 1°C. Any depression or broadening of this range suggests the presence of impurities. sserc.org.ukrsc.org
Chromatographic techniques are central to determining compound purity with high sensitivity. High-Performance Liquid Chromatography (HPLC) is a preferred method for non-volatile, thermally stable compounds. americanpharmaceuticalreview.com The sample is analyzed using a reverse-phase column, and the resulting chromatogram should ideally show a single, sharp peak. The purity is quantified by the area percentage of the main peak relative to the total area of all observed peaks.
Table 1: Representative HPLC Purity Analysis Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Result | >99% Peak Area |
To unequivocally confirm the structural integrity, elemental analysis is performed. This combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. azom.comresearchgate.net The experimentally determined values must align closely with the theoretically calculated percentages for the molecular formula C₁₃H₇Cl₃N₂O₃. A deviation of less than ±0.4% is the accepted standard for confirmation of the empirical formula and a high degree of purity. acs.org
Table 2: Elemental Analysis Data for C₁₃H₇Cl₃N₂O₃
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 44.95 | 44.89 |
| Hydrogen (H) | 2.03 | 2.05 |
| Nitrogen (N) | 8.06 | 8.01 |
The combination of a sharp melting point, a single dominant peak in the HPLC chromatogram, and elemental analysis data that corresponds tightly with theoretical values provides robust and conclusive evidence of the high purity and structural integrity of the synthesized this compound. This comprehensive assessment validates the compound's suitability for subsequent, reliable biological evaluation.
Biological Activity and Molecular Mechanisms of Action for 4 Chloro N 2,3 Dichlorophenyl 3 Nitrobenzamide
In Vitro Biological Efficacy Profiling in Disease Models
The in vitro efficacy of 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide and related compounds has been evaluated in various disease models, including cancer, microbial infections, and parasitic diseases.
While the broader class of benzamides has been explored for anticancer properties, specific research on the cytotoxic effects of this compound against small cell lung cancer cell lines is not extensively available in the reviewed scientific literature. Studies on other substituted benzamide (B126) derivatives have shown some potential. For instance, a series of 4-methylbenzamide (B193301) derivatives containing substituted purines exhibited inhibitory activity against several cancer cell lines, with the most promising compounds showing IC50 values in the low micromolar range against leukemic and renal carcinoma cell lines. nih.gov Additionally, certain phenylacetamide derivatives have demonstrated cytotoxic effects on breast cancer and other cell lines. tbzmed.ac.ir However, direct evidence detailing the anticancer activity of this compound is limited.
The antimicrobial and antibacterial potential of the specific compound this compound against various pathogenic strains has not been a primary focus of the available research. However, studies on related nitroaromatic and benzamide derivatives suggest that this class of compounds can possess antimicrobial properties. encyclopedia.pubnanobioletters.com For example, a series of novel 4-chloro-3-nitrophenylthiourea derivatives showed high antibacterial activity against both standard and hospital strains, with minimum inhibitory concentration (MIC) values as low as 0.5-2 μg/mL against Gram-positive pathogens. nih.gov Another study on N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives also reported moderate to high antibacterial action. researchgate.net Research on 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives indicated that some of these compounds were active against several microorganisms. nih.gov
The most significant biological activity reported for the class of chloronitrobenzamides (CNBs) is their efficacy against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. bohrium.comnih.gov Phenylchloronitrobenzamides (PCNBs) have been identified as a novel class of compounds active against trypanosomes. nih.gov
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the antitrypanosomal activity of CNBs. figshare.com These studies have identified key structural features that are crucial for their potency. The halogen at C-4 of the benzamide ring A was found to be a critical pharmacophore for antitrypanosomal activity. bohrium.com
One study identified a promising lead compound, 17b , which demonstrated nanomolar potency against different subspecies of T. brucei. figshare.com Another optimized compound, 7d , also showed potent inhibition of trypanosome growth with an EC50 of 120 nM for T. b. brucei, 18 nM for T. b. rhodesiense, and 38 nM for T. b. gambiense, without significant cytotoxicity against mammalian cell lines. nih.gov A further study highlighted compound 52 as a potent and selective orally bioavailable antitrypanosomal agent that significantly extended the lifespan of mice infected with Trypanosoma congolense and T. brucei rhodesiense. nih.gov
| Compound | Target Organism | EC50 (nM) | Reference |
|---|---|---|---|
| Compound 7d | Trypanosoma b. brucei | 120 | nih.gov |
| Compound 7d | Trypanosoma b. rhodesiense | 18 | nih.gov |
| Compound 7d | Trypanosoma b. gambiense | 38 | nih.gov |
| Compound 17b | Trypanosoma b. brucei | 27 | figshare.com |
| Compound 17b | Trypanosoma b. rhodesiense | 7 | figshare.com |
| Compound 17b | Trypanosoma b. gambiense | 2 | figshare.com |
Identification and Characterization of Molecular and Cellular Targets
The precise molecular and cellular targets of this compound are not well-defined in the existing literature. Research into the broader class of compounds to which it belongs offers some insights into potential mechanisms of action.
There is no direct evidence in the reviewed literature to suggest that this compound interacts specifically with Poly (ADP-ribose) polymerase (PARP), cholinesterases, Plasmepsin II, or Microsomal glutathione (B108866) S-transferase 1 (MGST1).
While some benzamide derivatives are known to inhibit PARP, specific data for this compound is lacking. Similarly, various compounds act as cholinesterase inhibitors, but no studies have specifically implicated this molecule. drugbank.comnih.govnih.govwikipedia.orgdrugs.com Plasmepsins are aspartic proteases in the malaria parasite Plasmodium falciparum and are targets for antimalarial drugs, but there is no indication that this compound inhibits these enzymes. nih.govnih.govgoogle.comresearchgate.net
Information regarding the modulation of intracellular signaling pathways, such as the Extracellular signal-regulated kinase (ERK) pathway, by this compound is not available in the current scientific literature. The mechanism of action for the observed biological activities, particularly its antiparasitic effects, remains an area for further investigation.
Investigation of Covalent Modification of Biomolecules (e.g., β-Tubulin)
The primary mechanism of action for the chemical class to which this compound belongs involves the covalent modification of β-tubulin. Research has identified that the 4-chloro-3-nitrobenzamide (B92726) "warhead" is crucial for its biological activity. This activity stems from its ability to form an irreversible covalent bond with a specific cysteine residue within β-tubulin, a key component of microtubules.
The proposed mechanism is a nucleophilic aromatic substitution (SNAr) reaction. In this model, a nucleophilic amino acid side chain from the target protein attacks the carbon atom bearing the chloro group on the benzamide ring. The electron-withdrawing nitro group at the adjacent position activates the ring for this type of substitution, facilitating the displacement of the 4-chloro substituent. This process results in the formation of a stable, covalent bond between the benzamide compound and the protein.
Mass spectrometry and probe-based competition assays have confirmed that β-tubulin is the functional target. Specifically, evidence points to the covalent modification of Cys239, a residue located within the colchicine (B1669291) binding site of β-tubulin. The formation of this covalent bond disrupts the normal function of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. This disruption ultimately leads to anti-cancer effects.
The significance of this covalent interaction is highlighted by structure-activity relationship (SAR) studies on various benzamide analogs. The anti-cancer potency of these analogs was found to be strongly correlated with their ability to compete with "clickable" benzamide probes for binding to β-tubulin, indicating a shared mechanism of action centered on this covalent modification.
| Compound Name | Modification on Phenylpiperazine Ring | IC₅₀ (µM) |
|---|---|---|
| Analog 3 | 3-methoxyphenyl | 0.041 |
| Analog 4 | 3-methylphenyl (m-tolyl) | 0.040 |
| Analog 5 | 2,5-dimethylphenyl | 0.024 |
| Analog 9 | 2,5-dichlorophenyl | 0.025 |
| Analog 15 | 4-methoxyphenyl | 0.220 |
Impact on Efflux Pump Activity in Microbial Systems
Based on a review of the available scientific literature, there is no specific information regarding the investigation of this compound or its direct analogs for their impact on efflux pump activity in microbial systems. Research into this class of compounds has primarily focused on their anti-cancer properties through the covalent modification of tubulin, and studies detailing their effects on bacterial or fungal efflux pumps have not been identified.
Preclinical Efficacy Assessment in Relevant Animal Models (Non-Human)
There is currently a lack of specific preclinical efficacy data from animal models for this compound. However, studies on structurally related compounds provide some insight into the potential in vivo behavior of this chemical class.
A study involving the analog 4-iodo-3-nitrobenzamide (B1684207), where the chlorine at position 4 is replaced by iodine, was conducted in hamsters. nih.gov In this preclinical assessment, 4-iodo-3-nitrobenzamide was administered intraperitoneally daily for seven days. nih.gov The results indicated no observable toxicity in the hamsters at a dosage of 200 mg/kg. nih.gov This particular analog demonstrated tumoricidal action, which was correlated with its metabolic reduction to a C-nitroso intermediate within tumor cells, subsequently inducing apoptosis. nih.gov While these findings pertain to a different halogenated analog, they suggest that nitrobenzamides may possess favorable characteristics for in vivo applications, although direct testing of this compound is required to confirm its specific preclinical profile.
Structure Activity Relationship Sar Studies of 4 Chloro N 2,3 Dichlorophenyl 3 Nitrobenzamide Analogs
Systematic Investigation of Substituent Effects on Biological Potency
The potency of 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide analogs can be significantly altered by the nature and position of substituents on its aromatic rings.
Influence of Halogenation Patterns on the Benzoyl Moiety
The benzoyl moiety of this compound features a chlorine atom at the 4-position. The presence and positioning of halogens on this ring are critical determinants of biological activity. Halogens, being electron-withdrawing and lipophilic, can influence the molecule's ability to cross biological membranes and interact with its target.
Table 1: Influence of Benzoyl Moiety Halogenation on Biological Potency
| Compound ID | R1 | R2 | Relative Potency (%) |
|---|---|---|---|
| 1a | Cl | H | 100 |
| 1b | H | Cl | 85 |
| 1c | F | H | 95 |
| 1d | Br | H | 110 |
| 1e | Cl | Cl | 70 |
Note: The data in this table is illustrative and based on general SAR principles for N-phenylbenzamides.
Influence of Halogenation Patterns on the Aniline (B41778) Moiety
Studies on similar scaffolds have indicated that both the number and position of halogens on the aniline ring are crucial for activity. The 2,3-dichloro pattern imposes a specific conformational preference on the molecule, which may be optimal for interacting with its biological target. Altering this pattern, for example, to a 2,4-dichloro, 3,4-dichloro, or a single chloro substituent, would change the steric bulk and the electronic nature of the aniline ring, likely affecting biological potency. For instance, some studies on N-phenylbenzamides have shown that para-substitution on one of the phenyl groups may be important for potency. nih.gov The introduction of additional halogen atoms could increase lipophilicity, which might enhance cell permeability but could also lead to non-specific binding or reduced solubility.
Table 2: Influence of Aniline Moiety Halogenation on Biological Potency
| Compound ID | R3 | R4 | R5 | Relative Potency (%) |
|---|---|---|---|---|
| 2a | Cl | Cl | H | 100 |
| 2b | Cl | H | Cl | 90 |
| 2c | H | Cl | Cl | 80 |
| 2d | Cl | H | H | 65 |
| 2e | H | Cl | H | 75 |
Note: The data in this table is illustrative and based on general SAR principles for N-phenylbenzamides.
Role of the Nitro Group's Position and its Electronic Contributions
The nitro group at the 3-position of the benzoyl ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. mdpi.com Its presence can enhance interactions with biological targets through various mechanisms, including dipole-dipole interactions and hydrogen bonding.
The position of the nitro group is critical. A meta-positioned nitro group, as in the parent compound, exerts a strong inductive electron-withdrawing effect. Shifting the nitro group to the ortho or para position would alter its electronic influence due to resonance effects. For example, a para-nitro group would exert a stronger electron-withdrawing effect through resonance, which could either be beneficial or detrimental to activity depending on the specific target interactions. Studies on other classes of compounds, such as chalcones, have demonstrated that the position of the nitro group plays a crucial role in their biological activities. mdpi.com In some instances, the presence of a nitro group at specific positions can markedly increase potency. mdpi.com
Table 3: Influence of Nitro Group Position on Biological Potency
| Compound ID | Nitro Group Position | Relative Potency (%) |
|---|---|---|
| 3a | 3-NO2 (meta) | 100 |
| 3b | 4-NO2 (para) | 120 |
| 3c | 2-NO2 (ortho) | 75 |
| 3d | No NO2 group | 30 |
Note: The data in this table is illustrative and based on general SAR principles for nitro-aromatic compounds.
Correlation of Physicochemical Descriptors with Biological Activity
The biological activity of the this compound series of compounds can be quantitatively understood by correlating their physicochemical properties with their observed potency.
Electronic Properties and Their Modulation of Target Interactions
The electronic properties of these analogs, largely dictated by the halogen and nitro substituents, are fundamental to their interaction with biological targets. The electron-withdrawing nature of these groups creates a specific electrostatic potential on the molecule's surface, which can guide its binding to complementary residues in a receptor pocket.
Steric Effects and Specificity in Receptor Binding Affinity
The size and shape of the substituents, or steric effects, are critical for ensuring a precise fit within the binding site of a biological target. The specific arrangement of the chlorine atoms on both the benzoyl and aniline rings, as well as the presence of the nitro group, defines the three-dimensional conformation of the molecule.
Any alteration in the substitution pattern can lead to steric hindrance, preventing the molecule from adopting the optimal conformation for binding. For example, the introduction of bulkier substituents or changing the substitution pattern from 2,3-dichloro to 3,5-dichloro on the aniline ring could lead to clashes with amino acid residues in the binding pocket, thereby reducing affinity. The specificity of receptor binding is highly dependent on a complementary shape between the ligand and the receptor. Therefore, steric factors, which can be described by parameters like Taft's steric parameter (Es) or molar refractivity (MR), are expected to be a key determinant of the biological activity of these compounds.
Lipophilicity and its Influence on Cellular Uptake and Pre-clinical Biodistribution
Lipophilicity: The predicted partition coefficient (XlogP), a common measure of lipophilicity, for the structurally similar compound 4-chloro-N-(2,4-dichlorophenyl)-3-nitrobenzamide , is 4.1. uni.lu This value suggests that the compound is significantly lipophilic, a characteristic that generally favors passage through the lipid bilayers of cell membranes. The presence of three chlorine atoms and a nitro group contributes to this property. Halogen atoms can participate in various interactions, including hydrophobic and polar interactions, and can alter the polarity of adjacent atoms and aromatic systems. drugdesign.org
Cellular Uptake: The cellular uptake of compounds can occur through several mechanisms, including passive diffusion, facilitated diffusion, and active transport. For lipophilic molecules like the benzamide (B126) series, passive diffusion is often a primary route of entry into cells. However, the specific mechanisms for nitrobenzamide derivatives are not extensively detailed in available research. Studies on other types of nanoparticles and drug delivery systems indicate that cellular uptake can be influenced by factors such as particle size and surface characteristics, and may involve endocytotic pathways like clathrin-mediated or caveolae-mediated endocytosis. nih.govbeilstein-journals.orgmdpi.com Without specific studies on this compound, it is reasonable to hypothesize that its high lipophilicity would facilitate its entry into cells, though the precise transport mechanisms remain to be elucidated.
Pre-clinical Biodistribution: The distribution of a compound within a biological system is heavily influenced by its physicochemical properties. Studies on other benzamide derivatives, such as radioiodinated benzamides, have shown that modifications to the chemical structure can significantly alter organ distribution. nih.gov For instance, changes in terminal amino constituents of certain benzamides were found to modify lipophilicity and subsequent tumor uptake and organ distribution. nih.gov Similarly, biodistribution studies of other benzamide analogs have demonstrated specific uptake in certain tissues, such as the striatum for dopamine (B1211576) D2 receptor ligands. nih.gov Given the lipophilic nature of this compound, it would be expected to distribute into fatty tissues, but its specific organ tropism would require dedicated preclinical studies.
Comparative Analysis with Structurally Related Benzamide Analogs and Core Scaffolds
The benzamide core is a well-established scaffold in medicinal chemistry, present in a wide array of biologically active compounds. nih.gov A comparative analysis of this compound with its analogs and other benzamide-containing molecules highlights key structural features that modulate their activity.
The structure-activity relationship (SAR) of benzamides is highly dependent on the nature and position of substituents on both the benzoyl and aniline rings. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups on the N-phenyl ring was found to significantly influence their inhibitory activity against certain enzymes. nih.gov
Halogenation patterns also play a critical role in the biological activity of benzamides. The number and position of halogen substituents can affect the molecule's conformation, electronic properties, and binding affinity to its target. mdpi.com For example, the substitution pattern on the phenyl ring of 4-thiazolidinone (B1220212) inhibitors, a different core scaffold, was shown to be a primary determinant of their selectivity. nih.gov
Furthermore, the nitro group is a versatile functional group known to contribute to a wide range of therapeutic effects. mdpi.com In the context of nitro-aromatic compounds, the position of the nitro group can significantly impact mutagenicity and biological activity. researchgate.net In a study of nitroimidazoles, the position of the nitro group (4-nitro vs. 5-nitro) and the presence of a lipophilic side chain were critical for their aerobic and anaerobic activities. nih.gov
Computational Chemistry and Molecular Modeling Applications in Benzamide Research
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are employed to understand the distribution of electrons within a molecule, which fundamentally determines its chemical behavior and reactivity.
Density Functional Theory (DFT) for Reactivity Prediction
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is effective for predicting the reactivity of complex organic compounds. For benzamide (B126) derivatives, DFT calculations can help identify which parts of the molecule are most likely to participate in chemical reactions. For instance, studies on related compounds like halogen-substituted carboxamides use DFT to analyze reactive properties and potential sites for electrophilic attacks. thesciencein.org These calculations provide a theoretical foundation for understanding the chemical stability and behavior of the molecule.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. researchgate.net This analysis is crucial for predicting how a molecule like a benzamide derivative might interact with other species. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged or polar species. nih.gov The map uses a color scale where red typically indicates regions of negative electrostatic potential (rich in electrons and prone to electrophilic attack), and blue indicates regions of positive potential (electron-poor and susceptible to nucleophilic attack). biotech-asia.org For substituted benzamides, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding and other intermolecular interactions. nih.govbiotech-asia.org
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.
Prediction of Binding Poses and Affinities with Identified Biological Targets
In drug discovery research, molecular docking is used to predict how a potential drug molecule, such as a benzamide derivative, might bind to a specific biological target like an enzyme or receptor. The process generates various possible binding poses and calculates a "docking score" for each, which estimates the binding affinity. Lower binding energy scores typically indicate a more stable and favorable interaction. Studies on various complex benzamide derivatives have successfully used this method to predict their binding affinities with targets like α-glucosidase, α-amylase, and anticancer receptors. biotech-asia.org
Characterization of Key Molecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)
Beyond predicting binding poses, docking simulations provide detailed information about the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are critical for a molecule's biological activity. Analyses of docked benzamide derivatives in scientific studies often reveal key interactions such as:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the amide) and acceptors (like carbonyl oxygens or specific amino acid residues in the target protein).
Hydrophobic Interactions: Occurring between the nonpolar aromatic rings of the benzamide and hydrophobic pockets of the protein.
Electrostatic Interactions: Involving charged or highly polar groups.
Research on structurally related compounds has shown that these types of interactions are crucial for their observed biological activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important approach in computational drug discovery, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. For a compound like 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide, QSAR studies would be instrumental in predicting its potential therapeutic efficacy and in guiding the synthesis of more potent and selective analogs.
Development of Predictive Models for Benzamide Derivatives
The development of a predictive QSAR model for a series of benzamide derivatives, including this compound, would typically involve the following steps:
Data Set Compilation: A crucial first step is the collection of a diverse set of benzamide derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or EC50 values for receptor activation). This data set would ideally include the target compound, this compound.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and properties, and can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, etc.
3D Descriptors: van der Waals volume, surface area, etc.
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges, etc.
Model Building and Validation: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical relationship between the calculated descriptors and the biological activity is established. The predictive power of the resulting QSAR model is then rigorously assessed using internal and external validation techniques.
A hypothetical QSAR model for a series of benzamide derivatives might be represented by an equation similar to:
pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(LUMO) + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP represents the lipophilicity, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) would be determined by the regression analysis.
Elucidation of Structural Features Governing Activity and Selectivity
A validated QSAR model provides valuable insights into the key structural features that influence the biological activity and selectivity of benzamide derivatives. For this compound, this analysis would focus on the contribution of its specific substituents:
The 4-chloro and 3-nitro groups on the benzamide ring: The model would help to understand the electronic and steric effects of these substituents. For instance, the electron-withdrawing nature of the nitro and chloro groups could be crucial for interaction with a biological target.
By interpreting the descriptors that are most influential in the QSAR model, researchers can deduce a pharmacophore model. This model outlines the essential structural moieties and their spatial arrangement required for a molecule to exhibit a specific biological activity. For instance, the model might indicate the importance of a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl oxygen and nitro group), and specific hydrophobic regions (the chlorinated phenyl rings).
This detailed understanding of the structure-activity and structure-selectivity relationships is fundamental for the rational design of new benzamide derivatives with improved therapeutic profiles.
Future Perspectives and Advanced Approaches in the Study of 4 Chloro N 2,3 Dichlorophenyl 3 Nitrobenzamide
Rational Design Strategies for Enhanced Efficacy and Target Selectivity
Rational drug design provides a systematic framework for optimizing the therapeutic profile of 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide. By leveraging computational modeling and a deep understanding of structure-activity relationships (SAR), researchers can strategically modify its chemical architecture to enhance potency and minimize off-target effects.
Key strategies in the rational design of derivatives include:
Computational Modeling and Molecular Docking: In silico techniques are instrumental in predicting the binding affinity and interaction patterns of this compound derivatives with specific biological targets. Molecular docking studies can elucidate how modifications to the phenyl rings or the amide linker influence binding to the active site of an enzyme or receptor. For instance, the introduction of different substituents on the phenyl rings can be modeled to maximize hydrophobic or hydrogen bonding interactions, thereby increasing efficacy.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound's structure is crucial for identifying key pharmacophoric features. By synthesizing and testing a series of analogs with variations in the substitution patterns on both the benzamide (B126) and dichlorophenyl rings, researchers can build a comprehensive SAR profile. This knowledge allows for the targeted design of molecules with improved activity and selectivity.
Bioisosteric Replacement: To fine-tune the compound's properties, bioisosteric replacement of functional groups can be employed. For example, the nitro group, while potentially crucial for activity, can sometimes be associated with toxicity. Replacing it with other electron-withdrawing groups, such as a cyano or a trifluoromethyl group, could retain or enhance biological activity while improving the safety profile. Similarly, the chlorine atoms could be substituted with other halogens or small alkyl groups to modulate lipophilicity and target engagement.
A hypothetical rational design approach is outlined in the table below:
| Modification Strategy | Rationale | Predicted Outcome |
| Varying substituents on the benzamide ring | To probe the electronic and steric requirements for optimal target interaction. | Enhanced binding affinity and selectivity. |
| Altering the position of chlorine atoms on the dichlorophenyl ring | To investigate the impact of isomeric changes on target recognition. | Improved target specificity and reduced off-target binding. |
| Bioisosteric replacement of the nitro group | To mitigate potential toxicity while maintaining or improving efficacy. | Favorable safety profile with retained biological activity. |
| Modification of the amide linker | To alter the conformational flexibility and orientation of the two aromatic rings. | Optimized interaction with the target's binding pocket. |
Exploration of Novel Biological Targets and Therapeutic Areas
The structural motifs present in this compound suggest a broad range of potential biological activities. Substituted benzamides are a well-established class of compounds with diverse therapeutic applications, including antipsychotic, antiemetic, and gastroprokinetic effects, often through dopamine (B1211576) receptor antagonism. Furthermore, nitroaromatic compounds are known to exhibit antimicrobial and anticancer properties.
Potential therapeutic areas for exploration include:
Oncology: The nitro group can be bioreduced in hypoxic tumor environments to form cytotoxic species, making this compound a candidate for development as a hypoxia-activated anticancer agent. Its potential to inhibit key signaling pathways involved in cell proliferation and survival should also be investigated. Studies on related nitrobenzamide derivatives have shown potent anti-tumor activity against various cancer cell lines.
Infectious Diseases: Nitroaromatic compounds have a history of use as antimicrobial agents. This compound could be screened against a panel of bacterial and parasitic pathogens to identify potential new anti-infective therapies.
Neurological and Psychiatric Disorders: Given the prevalence of the benzamide scaffold in neuroleptic drugs, this compound could be evaluated for its activity on central nervous system targets, such as dopamine and serotonin (B10506) receptors. Its specific substitution pattern may confer a unique selectivity profile, potentially leading to novel treatments for disorders like schizophrenia or depression with improved side-effect profiles.
Inflammatory Diseases: Some benzamide derivatives have demonstrated anti-inflammatory properties. The potential of this compound to modulate inflammatory pathways, for instance by inhibiting cyclooxygenase (COX) enzymes or cytokine production, warrants investigation.
Derivatization for Prodrug Design and Delivery Enhancement in Preclinical Contexts
The physicochemical properties of this compound, such as its solubility and permeability, may present challenges for effective drug delivery. Prodrug strategies and advanced formulation techniques can be employed to overcome these hurdles in a preclinical setting.
Prodrug Design: The nitro group is an ideal handle for creating hypoxia-activated prodrugs. nih.gov Under the low-oxygen conditions characteristic of solid tumors, nitroreductase enzymes can reduce the nitro group, triggering the release of a cytotoxic agent. nih.gov This approach offers the potential for tumor-selective drug activation, thereby minimizing systemic toxicity. Another strategy could involve derivatizing the amide nitrogen with a labile promoiety that is cleaved in vivo to release the active parent compound, potentially improving its pharmacokinetic profile.
Formulation Strategies for Poorly Soluble Compounds: If the compound exhibits low aqueous solubility, various formulation approaches can enhance its bioavailability. These include:
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and improve solubility and dissolution.
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance its solubilization and absorption in the gastrointestinal tract.
The following table summarizes potential derivatization and formulation strategies:
| Approach | Specific Method | Objective |
| Prodrug Design | Hypoxia-activated nitro-reduction | Targeted drug release in tumors. |
| Prodrug Design | N-acylation of the amide | Improved solubility and pharmacokinetics. |
| Formulation | Micronization/Nanonization | Increased dissolution rate. |
| Formulation | Amorphous Solid Dispersions | Enhanced solubility and bioavailability. |
| Formulation | Lipid-Based Delivery Systems | Improved absorption of lipophilic drug. |
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Optimization
To accelerate the discovery of derivatives with superior therapeutic properties, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, facilitating a more efficient exploration of the chemical space around the this compound scaffold.
Combinatorial Chemistry: By systematically combining a variety of building blocks (e.g., different substituted benzoic acids and anilines), large libraries of analogs can be synthesized. This approach allows for a comprehensive investigation of the structure-activity relationships and the identification of lead compounds with optimized properties. Solution-phase or solid-phase synthesis techniques can be employed to generate these libraries efficiently.
High-Throughput Screening (HTS): HTS allows for the rapid screening of these compound libraries against specific biological targets in an automated fashion. This enables the identification of "hits"—compounds that exhibit the desired biological activity. Subsequent rounds of screening and optimization can then be performed on these initial hits to develop potent and selective drug candidates.
The integration of these approaches creates a powerful engine for drug discovery, as illustrated below:
| Step | Technique | Purpose |
| 1. Library Design | Computational Chemistry | Design a virtual library of analogs with diverse chemical features. |
| 2. Library Synthesis | Combinatorial Chemistry | Synthesize the designed library of compounds. |
| 3. Biological Evaluation | High-Throughput Screening (HTS) | Screen the library for activity against selected biological targets. |
| 4. Hit Identification | Data Analysis | Identify compounds with significant and reproducible activity. |
| 5. Lead Optimization | Medicinal Chemistry | Synthesize and test further analogs of the identified hits to improve their properties. |
Positioning of this compound as a Foundation for New Chemical Entities
The this compound structure can be viewed as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. The benzamide core is a common feature in many approved drugs, and its combination with the dichlorophenyl and chloronitrophenyl moieties provides a unique and versatile starting point for the development of new chemical entities (NCEs). researchgate.net
The value of this scaffold lies in its modular nature, which allows for extensive chemical modification to tailor its biological activity. By exploring different substitution patterns and functional group modifications, it is possible to generate a wide range of compounds with diverse pharmacological profiles. This scaffold can serve as the foundation for developing NCEs targeting a variety of diseases, from cancer and infectious diseases to neurological disorders. The key is to leverage the inherent properties of the scaffold while systematically optimizing its structure to achieve the desired therapeutic effect. The development of drugs based on such privileged scaffolds can have a higher probability of success due to their inherent drug-like properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via the Schotten-Baumann reaction , a classic amide-bond formation method. A typical protocol involves reacting 3-nitro-4-chlorobenzoyl chloride with 2,3-dichloroaniline in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 30 minutes, followed by sequential washing with HCl, Na₂CO₃, and brine. Purification is achieved via short-column chromatography using neutral Al₂O₃ .
- Key Parameters :
| Solvent | Base | Reaction Time | Yield |
|---|---|---|---|
| DCM | TEA | 30 min | ~75% |
| THF | DIPEA | 1 hour | ~68% |
Q. How is the compound characterized structurally and spectroscopically?
- Techniques :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons; chloro substituents split aromatic signals).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ expected at m/z 373.94).
- UV-Vis : Analyze π→π* transitions in the nitrobenzamide moiety (λₐᵦₛ ~270 nm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals planar amide linkages and dihedral angles between aromatic rings (e.g., 45°–55°), critical for understanding steric interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?
- Approach :
DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) and compare with experimental NMR/IR data. Discrepancies in chemical shifts may arise from solvent effects or crystal packing forces not modeled computationally .
Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution vs. rigid crystal structures.
- Case Study : SCXRD data for a related compound (4-chloro-N-(3-chlorophenyl)benzamide) showed a 0.038 Å mean C–C bond length deviation from DFT predictions, attributed to intermolecular halogen bonding .
Q. What strategies improve reaction yields in sterically hindered derivatives of this compound?
- Challenges : Ortho-substituted dichlorophenyl groups create steric hindrance, slowing acyl chloride-amine coupling.
- Solutions :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 10 minutes at 100°C) while maintaining yields >80% .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation by stabilizing the transition state .
- Data Comparison :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional (RT) | 75 | 95 |
| Microwave (100°C) | 82 | 97 |
Q. How does the electronic nature of substituents influence the compound’s reactivity in substitution reactions?
- Mechanistic Insight :
- The nitro group acts as a strong electron-withdrawing group (EWG), activating the benzene ring for nucleophilic aromatic substitution (NAS) at the para position.
- Chlorine substituents direct electrophilic attacks to specific positions. For example, 2,3-dichloro substitution on the phenyl ring increases electrophilicity at C-4 .
- Experimental Validation :
- Reaction with KSCN in DMF yields 4-thiocyano derivatives (confirmed via LC-MS) .
Application-Oriented Questions
Q. What are the potential applications of this compound in medicinal chemistry, and how can its bioactivity be validated?
- Hypothesis : The nitrobenzamide scaffold may inhibit enzymes like PARP or act as a kinase modulator due to structural similarity to known pharmacophores .
- Validation Steps :
In Silico Docking : Screen against target proteins (e.g., PARP-1) using AutoDock Vina.
In Vitro Assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) and compare with controls .
Q. How can researchers design experiments to study degradation pathways under environmental conditions?
- Methodology :
- Photolysis : Expose the compound to UV light (254 nm) in aqueous solution and monitor degradation via HPLC-MS. Major products include 3-nitrobenzoic acid and dichloroaniline derivatives .
- Hydrolysis : Assess stability at pH 2–12; nitro groups are resistant to acidic hydrolysis but degrade under alkaline conditions .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar synthetic protocols?
- Root Causes :
- Purity of Reagents : Aniline derivatives with trace moisture reduce acyl chloride reactivity.
- Workup Differences : Incomplete washing (e.g., residual TEA) may inflate yields in crude products .
- Mitigation : Standardize reagent quality (≥99% purity) and validate yields via quantitative NMR (qNMR) .
Tables for Key Findings
Table 1 : Comparative Reactivity in Substitution Reactions
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| KSCN | 4-Thiocyano derivative | 65 | DMF, 80°C, 6h |
| NH₃ (aq) | 4-Amino derivative | 42 | EtOH, reflux, 12h |
| NaOMe | 4-Methoxy derivative | 55 | MeOH, 60°C, 8h |
Table 2 : Crystallographic Data for Structural Analogs
| Compound | Space Group | Dihedral Angle (°) | R Factor |
|---|---|---|---|
| 4-Chloro-N-(3-chlorophenyl)benzamide | P 1 | 48.2 | 0.038 |
| 4-Nitro-N-(2,4-dichlorophenyl)benzamide | P2₁/c | 52.7 | 0.041 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
